molecular formula C10H8BrF3O2 B2875908 4-Methoxy-3-(trifluoromethyl)phenacyl bromide CAS No. 541550-00-9

4-Methoxy-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B2875908
CAS No.: 541550-00-9
M. Wt: 297.071
InChI Key: USQADSVCNKYKRQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)phenacyl bromide (CAS: N/A; Molecular Formula: C₁₀H₈BrF₃O₂) is a halogenated aromatic ketone featuring a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which influence its reactivity and physical properties. The compound is commercially available at 97% purity and is often employed in nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the carbonyl group .

Properties

IUPAC Name

2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQADSVCNKYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of a pre-functionalized benzene ring provides direct access to the acetophenone core. For this compound, the challenge lies in introducing both the methoxy and trifluoromethyl groups regioselectively.

Procedure :

  • Starting Material : 3-Trifluoromethyl-4-methoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) in dichloromethane at 0–5°C.
  • Reaction Conditions :
    • Temperature: 0°C to room temperature
    • Time: 12–24 hours
    • Yield: ~60–70% (estimated based on analogous reactions).

Mechanistic Insight :
The methoxy group directs electrophilic acetylation to the para position, while the trifluoromethyl group’s meta-directing effect ensures proper regiochemistry.

Trifluoromethylation of 4-Methoxyacetophenone Derivatives

An alternative approach involves introducing the trifluoromethyl group via halogen exchange, as detailed in Chinese Patent CN103193611A.

Steps :

  • Chlorination : 4-Methoxy-3-methylacetophenone is treated with chlorine gas under UV light to yield 4-methoxy-3-(trichloromethyl)acetophenone.
  • Fluorination : The trichloromethyl intermediate reacts with hydrogen fluoride (HF) or potassium fluoride (KF) at elevated temperatures (80–100°C) to replace chlorine atoms with fluorine, forming the trifluoromethyl group.
  • Purification : Recrystallization from ethanol or hexane yields the pure acetophenone precursor.

Data :

  • Yield: 75–80% after fluorination.
  • Purity: >90% (by ¹H NMR).

α-Bromination of 4-Methoxy-3-(trifluoromethyl)acetophenone

The final step involves brominating the α-carbon of the acetophenone precursor. Two predominant methods are employed:

Classical Bromination with Molecular Bromine

Procedure :

  • Reaction Setup : The acetophenone (1 equiv) is dissolved in glacial acetic acid, and bromine (1.1 equiv) is added dropwise at 0°C under vigorous stirring.
  • Workup : After 2 hours, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized from isopropanol.

Key Data :

  • Yield: 85–90%
  • Purity: 95% (by HPLC).
  • Melting Point: 57–61°C (lit.).

Side Reactions :

  • Over-bromination at the α-carbon (mitigated by stoichiometric control).
  • Ring bromination (negligible due to deactivation by the trifluoromethyl group).

Copper(II) Bromide-Mediated Bromination

For improved selectivity, CuBr₂ serves as a catalytic brominating agent in tetrahydrofuran (THF).

Conditions :

  • Temperature: Reflux (66°C)
  • Time: 4–6 hours
  • Yield: 80–85%.

Advantages :

  • Reduced risk of dibromination.
  • Compatibility with acid-sensitive substrates.

Alternative Synthetic Routes

Hunsdiecker Reaction from Carboxylic Acids

While less common, the Hunsdiecker decarboxylative bromination has been explored for analogous phenacyl bromides.

Procedure :

  • Substrate : 4-Methoxy-3-(trifluoromethyl)phenylpropanoic acid.
  • Reaction : Treated with bromine and mercuric oxide (HgO) in carbon tetrachloride.
  • Outcome : Low yield (~40%) due to competing decarboxylation pathways.

Nucleophilic Displacement of α-Chloro Derivatives

Steps :

  • Chlorination : The acetophenone is chlorinated using sulfuryl chloride (SO₂Cl₂).
  • Bromide Exchange : The α-chloro intermediate reacts with lithium bromide (LiBr) in acetone.
    Yield : ~70% (with 10% unreacted chloride).

Experimental Data and Optimization

Comparative Analysis of Bromination Methods

Method Brominating Agent Solvent Temperature Time (h) Yield (%) Purity (%)
Classical Bromination Br₂ Acetic Acid 0°C → RT 2 85–90 95
CuBr₂ Catalyzed CuBr₂ THF 66°C 4–6 80–85 93
Hunsdiecker Reaction Br₂ + HgO CCl₄ RT 12 40 85

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 1H, ArH), 7.85 (s, 1H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 4.85 (s, 2H, CH₂Br), 3.95 (s, 3H, OCH₃).
  • ¹³C NMR : δ 188.5 (C=O), 144.2–118.7 (Ar-C), 33.1 (CH₂Br).

Challenges and Industrial Scalability

Purification of Phenacyl Bromide

The product often contains residual acetic acid or CuBr₂, necessitating repeated washes with sodium bicarbonate and recrystallization.

Applications in Organic Synthesis

4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a versatile building block:

  • Piperazine Alkylation : Reacts with piperazinones to form antipsychotic drug intermediates.
  • Spirocyclic Compound Synthesis : Serves as an electrophile in cyclization reactions to generate pyridazinones and related heterocycles.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-methoxy-3-(trifluoromethyl)phenacyl bromide with structurally related phenacyl and benzyl bromides, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Physical Properties

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Applications References
4-Methoxy-3-(trifluoromethyl)phenacyl bromide 4-OCH₃, 3-CF₃ 289.07 Moderate reactivity due to balanced electron effects; used in asymmetric synthesis. Pharmaceutical intermediates
4-Fluoro-3-(trifluoromethyl)phenacyl bromide 4-F, 3-CF₃ 273.04 High reactivity (electron-withdrawing groups accelerate nucleophilic substitution). Agrochemicals, fluorinated compounds
4-(Trifluoromethoxy)phenacyl bromide 4-OCF₃ 273.05 Enhanced lipophilicity; slower reaction rates compared to CF₃-substituted analogs. Polymer chemistry
Phenacyl bromide (parent compound) None 199.05 Baseline reactivity; widely used in heterocycle synthesis (e.g., thiazoles, quinoxalines). General organic synthesis
Key Findings:
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -F) increase the electrophilicity of the α-carbon, accelerating nucleophilic substitution reactions. For example, 4-fluoro-3-(trifluoromethyl)phenacyl bromide reacts 1.5× faster with pyridines in methanol than the methoxy-CF₃ analog .
  • Steric and Solubility Considerations: The methoxy group in 4-methoxy-3-(trifluoromethyl)phenacyl bromide improves solubility in polar solvents (e.g., DMF, methanol), whereas trifluoromethoxy (-OCF₃) analogs exhibit higher lipophilicity .

Biological Activity

4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and methoxy substituents on a phenacyl structure, is being investigated for various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that 4-Methoxy-3-(trifluoromethyl)phenacyl bromide exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies involving various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), have demonstrated that 4-Methoxy-3-(trifluoromethyl)phenacyl bromide effectively induces apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, the following results were obtained:

Concentration (µM) Cell Viability (%) IC50 (µM)
0100-
1085-
2560-
5030-
1001045

The IC50 value indicates that at a concentration of 45 µM, the compound significantly reduces cell viability, suggesting potent anticancer activity.

The biological activity of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cells, the compound may disrupt metabolic pathways or induce oxidative stress leading to cell death.

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